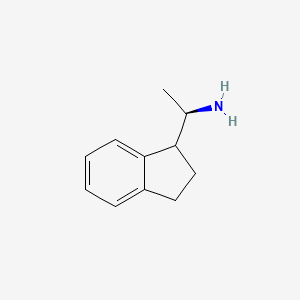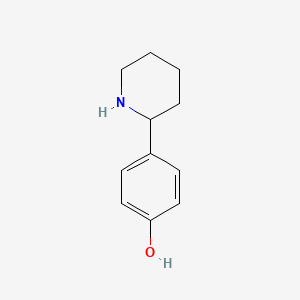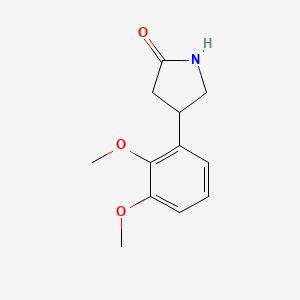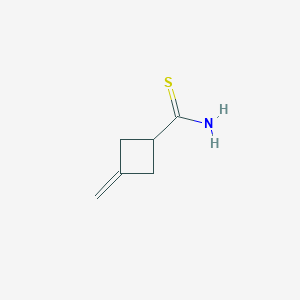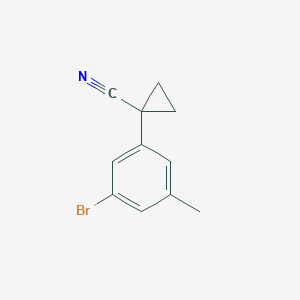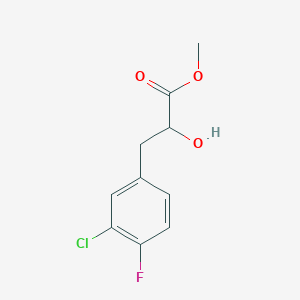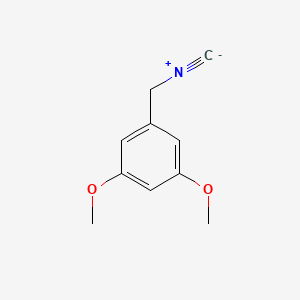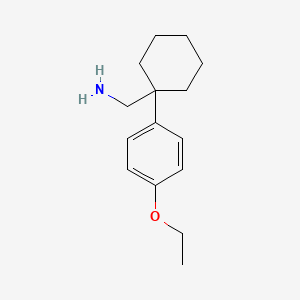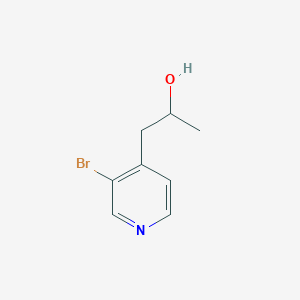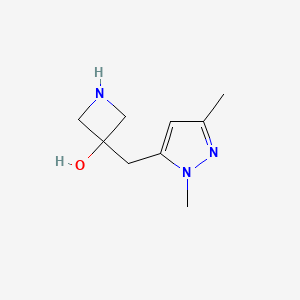
4-(5-Norbornen-2-yl)-3-buten-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-Norbornen-2-yl)-3-buten-2-one is an organic compound characterized by its unique bicyclic structure. This compound is part of the norbornene family, which is known for its strained ring system and reactivity. The presence of both a norbornene moiety and a butenone group makes it an interesting subject for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Norbornen-2-yl)-3-buten-2-one typically involves the Diels-Alder reaction, where a diene reacts with a dienophile to form the bicyclic structure. One common method involves the reaction of cyclopentadiene with methyl vinyl ketone under controlled conditions to yield the desired product. The reaction is usually carried out at elevated temperatures to facilitate the formation of the norbornene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as Lewis acids may be employed to improve the reaction rate and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(5-Norbornen-2-yl)-3-buten-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The norbornene ring can undergo substitution reactions, particularly at the bridgehead positions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used for epoxidation.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenation can be achieved using N-bromosuccinimide (NBS) under radical conditions.
Major Products
Epoxides: Formed through oxidation reactions.
Alcohols: Resulting from reduction of the carbonyl group.
Halogenated Compounds: Produced via substitution reactions.
Wissenschaftliche Forschungsanwendungen
4-(5-Norbornen-2-yl)-3-buten-2-one has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(5-Norbornen-2-yl)-3-buten-2-one involves its reactivity due to the strained norbornene ring. The compound can participate in cycloaddition reactions, where the ring strain is relieved, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application, such as polymerization or bioorthogonal reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Norbornen-2-yl acetate: Another norbornene derivative used in polymerization reactions.
5-Norbornene-2-carboxylic acid: Known for its reactivity in various organic transformations.
5-Norbornene-2-methanol: Utilized in the synthesis of functionalized polymers.
Uniqueness
4-(5-Norbornen-2-yl)-3-buten-2-one stands out due to the presence of both a norbornene ring and a butenone group, which provides a unique combination of reactivity and functionality. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs.
Eigenschaften
CAS-Nummer |
57276-08-1 |
|---|---|
Molekularformel |
C11H14O |
Molekulargewicht |
162.23 g/mol |
IUPAC-Name |
(E)-4-(2-bicyclo[2.2.1]hept-5-enyl)but-3-en-2-one |
InChI |
InChI=1S/C11H14O/c1-8(12)2-4-10-6-9-3-5-11(10)7-9/h2-5,9-11H,6-7H2,1H3/b4-2+ |
InChI-Schlüssel |
PJNSTJMFXBGTIM-DUXPYHPUSA-N |
Isomerische SMILES |
CC(=O)/C=C/C1CC2CC1C=C2 |
Kanonische SMILES |
CC(=O)C=CC1CC2CC1C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-aminoethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide,trifluoroaceticacid](/img/structure/B13588910.png)
